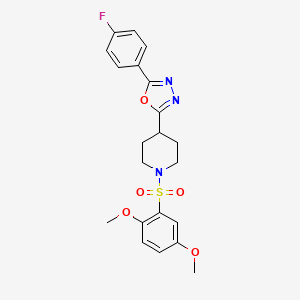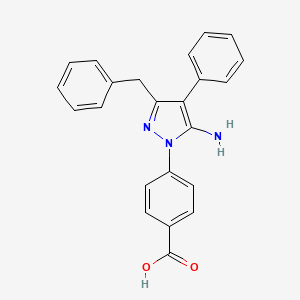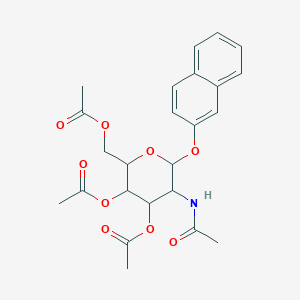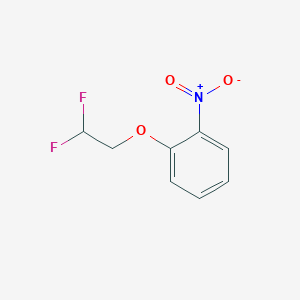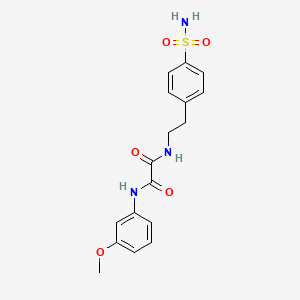
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as MS023, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been found to have potential applications in cancer research, inflammation, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves the inhibition of HDACs and the reduction of pro-inflammatory cytokine production. HDAC inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inhibition of pro-inflammatory cytokine production and NF-kB activation leads to the reduction of inflammation and the improvement of cognitive function in neurological disorders.
Biochemical and Physiological Effects:
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to reduce the production of pro-inflammatory cytokines and the activation of NF-kB. In neurological disorders, this compound has been found to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its ability to inhibit HDACs and reduce inflammation. This compound has been shown to have potential applications in cancer research, inflammation, and neurological disorders. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments.
Direcciones Futuras
There are several future directions for N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide. One direction is to further investigate its potential applications in cancer research, inflammation, and neurological disorders. Another direction is to optimize the synthesis method and improve the purity of the compound. Further studies are also needed to determine the optimal dosage and administration of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments. Additionally, the potential toxicity and side effects of this compound need to be further investigated.
Métodos De Síntesis
The synthesis of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been achieved using multiple methods. One method involves the reaction of 3-methoxybenzamide with 4-aminobenzenesulfonamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction mixture is then treated with oxalyl chloride and triethylamine to yield the desired product. Another method involves the reaction of 3-methoxybenzamide with 4-aminobenzenesulfonamide in the presence of N,N'-disuccinimidyl carbonate (DSC) and triethylamine in dichloromethane. The reaction mixture is then treated with oxalyl chloride to yield the desired product.
Aplicaciones Científicas De Investigación
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to have potential applications in cancer research, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In inflammation, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to reduce the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
In neurological disorders, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-4-2-3-13(11-14)20-17(22)16(21)19-10-9-12-5-7-15(8-6-12)26(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPAULSGLTHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

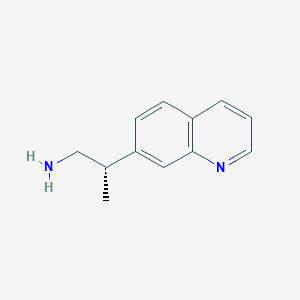
![Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2910911.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)
![N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2910918.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2910920.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2910921.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910922.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2910924.png)
